(4-Hydroxy-3-nitrophenyl)boronic acid
Overview
Description
“(4-Hydroxy-3-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H6BNO5 . It has a molecular weight of 182.93 and is typically stored in a refrigerator . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “(4-Hydroxy-3-nitrophenyl)boronic acid” were not found, boronic acids are generally synthesized through various methods such as direct hydroboration of alkynes .
Molecular Structure Analysis
The InChI code for “(4-Hydroxy-3-nitrophenyl)boronic acid” is 1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H
. This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Boronic acids, including “(4-Hydroxy-3-nitrophenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Physical And Chemical Properties Analysis
“(4-Hydroxy-3-nitrophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 182.93 . More specific physical and chemical properties such as boiling point, density, and flash point were not found in the search results.
Scientific Research Applications
While specific applications of “(4-Hydroxy-3-nitrophenyl)boronic acid” are not readily available, boronic acids, in general, have found important applications in many areas, especially in biomedical areas . Here are some applications of boronic acids:
-
Boronic Acid-Containing Hydrogels
- Application : Boronic acid-containing hydrogels are important intelligent materials. They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- Methods : The synthesis and properties of various boronic acid-containing hydrogels include macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .
- Results : These materials have found important applications in many areas, especially in the design of various glucose sensors and self-regulated insulin delivery devices .
-
Sensing and Detection
- Application : Boronic acids have proven to be valuable in the development of sensors and detection methods due to their ability to form complexes with a wide range of analytes .
- Methods : These applications can be either homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : These applications find utility in diverse fields such as environmental monitoring and medical diagnostics, among others .
-
Biomedical Applications
- Application : Boronic acids are used in materials that serve as lipase inhibitors, human immunodeficiency virus (HIV) inhibitors, glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and BNCT agents .
- Methods : The specific methods of application vary depending on the specific use case, but generally involve the incorporation of boronic acids into various types of biomedical materials .
- Results : The results of these applications can include improved medical diagnostics, more effective treatments for various diseases, and advancements in biomedical research .
-
Construction of Complex Molecules
- Application : Boronic acids are a well-known class of reagents that have been widely used in modern synthesis for the formation of C–C and C–heteroatom bonds .
- Methods : The specific methods of application vary depending on the specific use case, but generally involve the use of boronic acids in various types of chemical reactions .
- Results : The results of these applications can include the synthesis of complex organic molecules for use in various areas of research .
Safety And Hazards
“(4-Hydroxy-3-nitrophenyl)boronic acid” is associated with certain hazards. The compound is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment when handling this compound .
Future Directions
While specific future directions for “(4-Hydroxy-3-nitrophenyl)boronic acid” were not found, boronic acids in general are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases as fluoride or cyanide anions have led to their utility in various sensing applications .
properties
IUPAC Name |
(4-hydroxy-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDFOXXEZKEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656966 | |
Record name | (4-Hydroxy-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-3-nitrophenyl)boronic acid | |
CAS RN |
850568-75-1 | |
Record name | (4-Hydroxy-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.